

# Predicted pKa of O-Phenolsulfonic acid in aqueous solution

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## Compound of Interest

Compound Name: **O-Phenolsulfonic acid**

Cat. No.: **B3427649**

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An In-depth Technical Guide to the Predicted pKa of **O-Phenolsulfonic Acid** in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted acid dissociation constants (pKa) of **O-Phenolsulfonic acid** in an aqueous solution. **O-Phenolsulfonic acid**, also known as 2-hydroxybenzenesulfonic acid, is an aromatic organic compound with both a phenolic hydroxyl group and a sulfonic acid group.<sup>[1][2]</sup> This dual functionality results in two distinct pKa values, corresponding to the dissociation of each acidic proton. Understanding these pKa values is crucial for predicting the compound's behavior in various chemical and biological systems, including its solubility, lipophilicity, and interaction with biological targets.

## Predicted and Experimental pKa Values

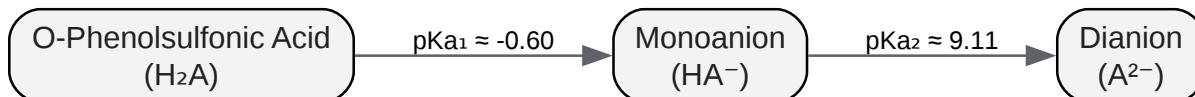
**O-Phenolsulfonic acid** has two acidic protons, leading to two pKa values. The sulfonic acid group is a strong acid, while the phenolic hydroxyl group is a weak acid. The predicted and relevant experimental values are summarized in the table below.

Functional Group	Predicted pKa	Experimental pKa (Isomer)	Method
Sulfonic Acid (-SO <sub>3</sub> H)	-0.60 ± 0.15[3]	-6.65 ± 0.05 (Benzenesulfonic acid)[4]	Prediction/UV Spectroscopy
Phenolic Hydroxyl (-OH)	Not explicitly found	9.11 (p-Phenolsulfonic acid at 25°C)[5]	Experimental

Note: A precise experimental pKa for the hydroxyl group of the ortho-isomer is not readily available in the provided search results. The value for the para-isomer (p-phenolsulfonic acid) is provided as a close approximation.

## Dissociation Equilibria

The two-step dissociation of **O-Phenolsulfonic acid** in an aqueous solution can be visualized as follows:



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Caption: Stepwise dissociation of **O-Phenolsulfonic acid**.

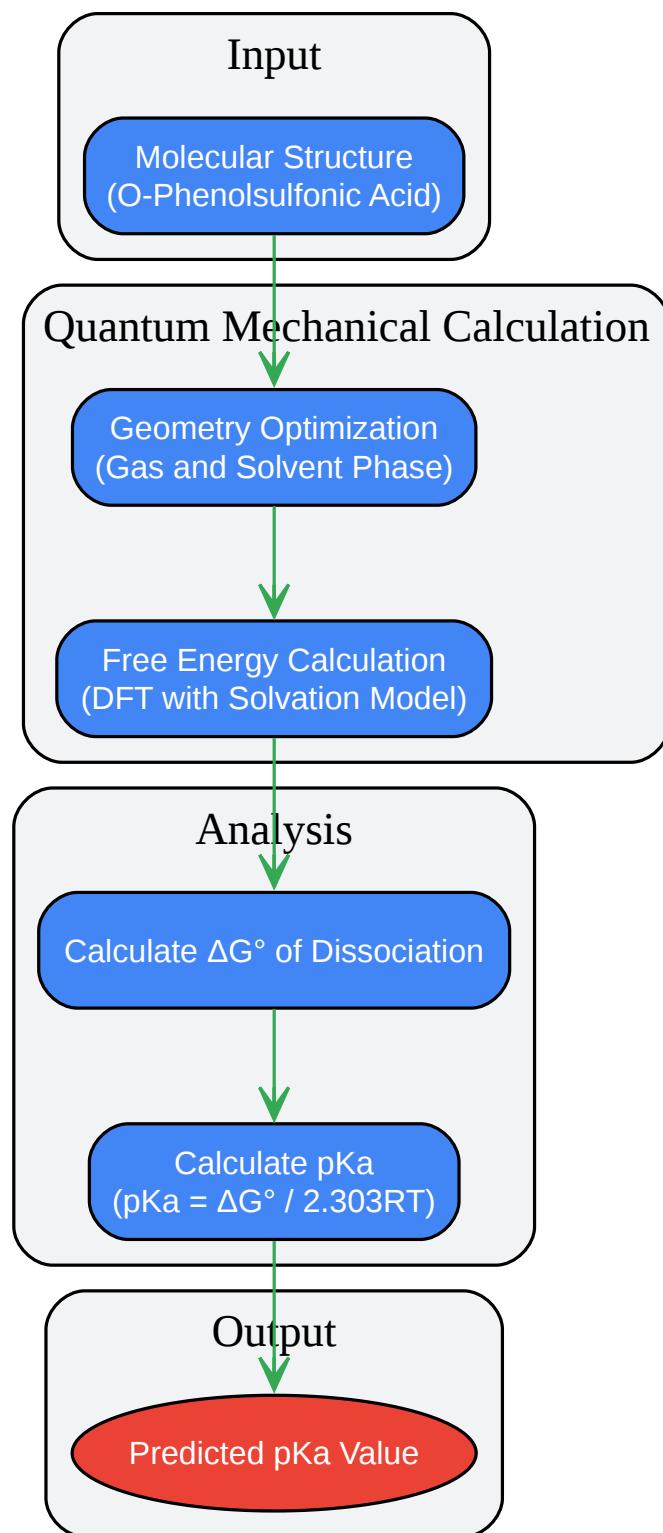
## Computational Prediction of pKa Values for Phenolic Compounds

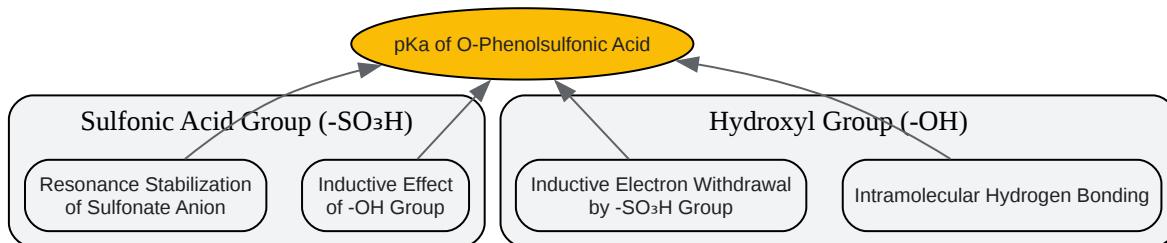
The prediction of pKa values through computational methods is a valuable tool in chemical and pharmaceutical research.[6][7] For phenolic compounds, several quantum mechanical approaches have been developed to achieve accurate predictions.[8][9][10]

These methods often involve calculating the Gibbs free energy change ( $\Delta G^\circ$ ) of the acid dissociation reaction in a solvent.[8][11] The accuracy of these predictions is highly dependent

on the chosen computational model, including the level of theory, basis set, and the model used to simulate the solvent.[6][7]

A common approach involves the use of continuum solvation models, such as the CPCM or SMD models, combined with density functional theory (DFT) calculations.[6][7][8] For enhanced accuracy, some methodologies incorporate explicit water molecules in the calculation to better model the specific hydrogen-bonding interactions in the solvated state.[6][7] Recent studies have shown that using solvent-phase optimized structures is critical for obtaining accurate pKa predictions for phenols, with errors of less than 0.4 pKa units being achievable.[8]





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